molecular formula C22H26FN5O2S B2484714 N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1040648-06-3

N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B2484714
CAS No.: 1040648-06-3
M. Wt: 443.54
InChI Key: JVIXZRCDTUUUFJ-UHFFFAOYSA-N
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Description

N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a thioether-linked butyl chain terminating in a 4-fluorophenylpiperazine moiety.

Properties

IUPAC Name

N-[6-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O2S/c23-17-5-7-18(8-6-17)27-11-13-28(14-12-27)21(29)2-1-15-31-20-10-9-19(25-26-20)24-22(30)16-3-4-16/h5-10,16H,1-4,11-15H2,(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIXZRCDTUUUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications in pharmacology.

Chemical Structure

The compound features a complex structure that includes a cyclopropane moiety, a pyridazine ring, and a piperazine derivative with a fluorophenyl substituent. This unique arrangement contributes to its biological properties.

Research indicates that compounds with similar structures often target various biological pathways, including:

  • Monoamine Oxidase Inhibition : Similar derivatives have shown significant inhibition of monoamine oxidase (MAO), particularly MAO-B. For instance, compounds with piperazine moieties demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition, suggesting a potent interaction with this enzyme .
  • Poly(ADP-ribose) Polymerase (PARP) Inhibition : Compounds targeting PARP have been investigated for their role in cancer therapy. Specific derivatives showed IC50 values around 18 µM in inhibiting PARP1 activity, indicating potential for use in oncology .

Biological Activity and Efficacy

The biological activity of this compound can be summarized through various studies:

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
MAO-B InhibitionMonoamine Oxidase0.013
PARP1 InhibitionPoly(ADP-ribose)18
CytotoxicityL929 Fibroblasts>120 (non-toxic)

Case Studies

  • Neurodegenerative Disorders : Compounds related to the target molecule have been evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's. The selectivity for MAO-B over MAO-A suggests that these compounds could minimize side effects associated with broader MAO inhibition .
  • Cancer Therapeutics : The inhibition of PARP1 is crucial in cancer treatment, especially in tumors with BRCA mutations. The promising IC50 values indicate that this compound may serve as a lead compound for further development in cancer therapies .

Research Findings

Recent studies emphasize the importance of structure-activity relationships (SAR) in optimizing the efficacy of such compounds. Modifications to the piperazine and pyridazine components can significantly impact their biological activity, suggesting avenues for future research to enhance potency and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other piperazine- and pyridazine-containing molecules. Below is a comparative analysis with key analogues:

Compound Structural Features Molecular Weight Key Data
Target Compound Pyridazine, 4-fluorophenylpiperazine, cyclopropanecarboxamide, thioether linkage Not reported No MS or yield data available
90b (DT67) Indole-carboxamide, fluorocyclopropane, thiazole, piperazine, acetyl linker 1232.56 g/mol MS (ESI): m/z 1233.6 [M+H]⁺; Yield: 12%
Aripiprazole Quinolinone, piperazine, dichlorophenyl 448.38 g/mol FDA-approved antipsychotic; D₂ partial agonist

Core Heterocycles: The target compound’s pyridazine core contrasts with 90b’s indole and aripiprazole’s quinolinone. Pyridazines are less common in CNS drugs but offer metabolic stability due to reduced π-stacking interactions .

Pharmacophore Elements :

  • Both the target compound and 90b feature fluorinated groups (4-fluorophenyl in the former, fluorocyclopropane in the latter), which can enhance bioavailability and blood-brain barrier penetration .
  • The 4-oxobutyl-thioether linkage in the target compound is rare in approved drugs but may reduce oxidative metabolism compared to 90b’s acetyl-piperazine linker.

Synthesis and Yield :

  • The target compound’s synthetic route is unconfirmed, but 90b’s low yield (12%) highlights challenges in scaling up structurally complex analogues. This suggests that the target compound’s synthesis may require optimized coupling strategies for the thioether and cyclopropane groups .

Receptor Binding and Selectivity

While direct binding data for the target compound are lacking, comparisons can be inferred from structural analogs:

  • Piperazine Derivatives : The 4-fluorophenylpiperazine group is a hallmark of 5-HT₁A receptor ligands (e.g., trazodone). The target compound’s piperazine-4-oxobutyl chain may confer serotonin receptor affinity, but its longer linker could reduce potency compared to shorter-chain analogues.
  • Cyclopropane Effects : Cyclopropanecarboxamide groups, as seen in the HIV drug doravirine, improve metabolic stability. This feature may position the target compound as a candidate for chronic CNS conditions requiring prolonged exposure .

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